

An In-depth Technical Guide to Glycerol: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycerol*

Cat. No.: *B026511*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol, also known as glycerin or 1,2,3-propanetriol, is a simple polyol compound that plays a central role in numerous biological and industrial processes.^{[1][2]} Its unique physicochemical properties, stemming from its three hydroxyl groups, make it a versatile molecule with a wide range of applications in the pharmaceutical, cosmetic, and food industries.^{[2][3][4]} This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental protocols related to glycerol, tailored for a scientific audience.

Chemical Structure and Properties

Glycerol is an organic compound with the chemical formula $C_3H_8O_3$.^{[2][5]} Its structure consists of a three-carbon backbone, with each carbon atom covalently bonded to a hydroxyl (-OH) group.^{[3][6]} This trihydroxy alcohol is a colorless, odorless, and viscous liquid with a sweet taste.^{[1][2][3][7]} The presence of the three hydroxyl groups makes glycerol highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.^{[1][3][5][7][8]}

Key Identifiers:

- IUPAC Name: Propane-1,2,3-triol
- CAS Number: 56-81-5

- Molecular Formula: C₃H₈O₃

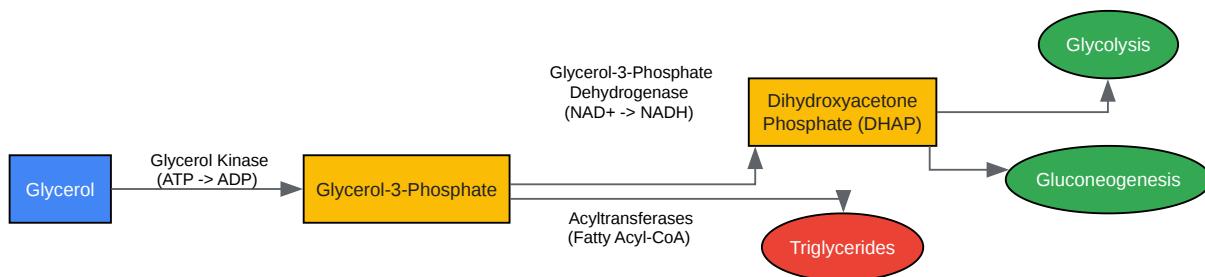
Quantitative Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of glycerol is presented in the tables below for easy reference and comparison.

Physicochemical Properties of Glycerol

Property	Value	Units	Conditions
Molecular Weight	92.09	g/mol	
Melting Point	17.9	°C	
Boiling Point	290	°C	
Density	1.261	g/cm ³	20 °C
Viscosity	1.412	Pa·s	20 °C
pKa ₁	14.15	25 °C	
pKa ₂	14.93	25 °C	
pKa ₃	15.0	25 °C	
Solubility in Water	Miscible		
Refractive Index	1.4746	20 °C	

Spectroscopic Data for Glycerol


Spectroscopy Type	Key Peaks/Signals
¹ H NMR (D ₂ O, 400 MHz)	δ 3.78 (m, 1H, CH), 3.67 (dd, J=11.6, 4.4 Hz, 2H, CH ₂), 3.58 (dd, J=11.6, 6.0 Hz, 2H, CH ₂)
¹³ C NMR (D ₂ O, 100 MHz)	δ 72.5 (CH), 63.1 (CH ₂)
IR (neat)	3300 (br, O-H), 2930 (C-H), 1415, 1040 (C-O) cm ⁻¹
Mass Spectrometry (EI)	m/z 92 (M ⁺), 74, 61, 43

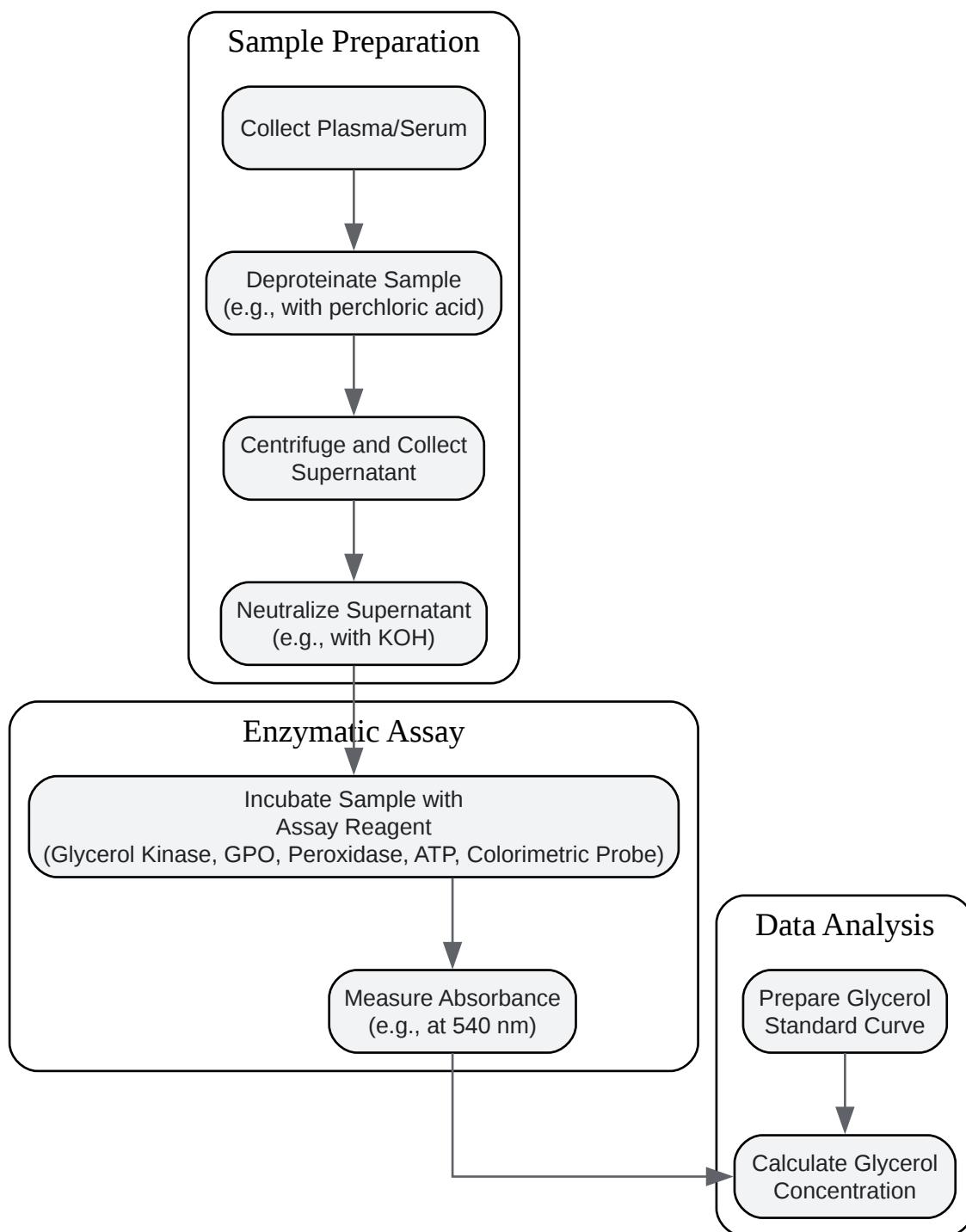
Biological Significance and Metabolic Pathways

Glycerol is a fundamental component of lipids, specifically triglycerides, which are esters of glycerol and fatty acids.^[7] In biological systems, it serves as a crucial intermediate in both carbohydrate and lipid metabolism.

Glycerol Metabolism

The central pathway for glycerol metabolism involves its conversion to glycerol-3-phosphate, which can then enter either glycolysis or gluconeogenesis. This process is primarily regulated by the enzymes glycerol kinase and glycerol-3-phosphate dehydrogenase.

[Click to download full resolution via product page](#)


Caption: Metabolic fate of glycerol in the cell.

Experimental Protocols

This section outlines standard methodologies for the quantification of glycerol and a common in vitro assay.

Quantification of Glycerol in Biological Samples

The following workflow outlines a common enzymatic assay for the determination of glycerol concentration in plasma or serum.

[Click to download full resolution via product page](#)

Caption: Workflow for glycerol quantification.

Detailed Protocol:

- Sample Preparation:
 - Collect blood samples and separate plasma or serum.
 - To 100 µL of sample, add 200 µL of 1 M perchloric acid to precipitate proteins.
 - Vortex and incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide.
 - Centrifuge again to remove the potassium perchlorate precipitate.
- Enzymatic Assay:
 - Prepare a reaction mixture containing glycerol kinase, glycerol phosphate oxidase (GPO), horseradish peroxidase, ATP, and a colorimetric probe (e.g., Amplex Red).
 - Add 50 µL of the prepared sample or glycerol standards to a 96-well plate.
 - Add 50 µL of the reaction mixture to each well.
 - Incubate at room temperature for 15-30 minutes, protected from light.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength for the chosen probe (e.g., 540 nm for a resorufin-based product).
 - Generate a standard curve using the absorbance readings from the glycerol standards.
 - Determine the glycerol concentration in the samples by interpolating their absorbance values on the standard curve.

In Vitro Lipolysis Assay

This protocol describes a method to measure the release of glycerol from adipocytes as an indicator of lipolysis.

Methodology:

- Cell Culture:
 - Culture and differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
- Lipolysis Induction:
 - Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).
 - Incubate the cells with a lipolytic agent (e.g., isoproterenol) in KRBB with 2% BSA for 1-3 hours at 37°C.
 - Collect the buffer, which will contain the released glycerol.
- Glycerol Quantification:
 - Quantify the glycerol concentration in the collected buffer using the enzymatic assay described above.
- Data Normalization:
 - After the assay, lyse the cells and measure the total protein content.
 - Normalize the amount of glycerol released to the total protein content to account for variations in cell number.

Conclusion

Glycerol is a deceptively simple molecule with a profound impact on both biological systems and industrial applications. Its unique chemical structure underpins its versatile properties, making it a subject of ongoing research and a valuable component in drug development and formulation. A thorough understanding of its chemistry, metabolism, and analytical methods is essential for scientists and researchers working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biologydictionary.net [biologydictionary.net]
- 2. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. Glycerol: Structure, Uses & Importance in Biology [vedantu.com]
- 4. study.com [study.com]
- 5. study.com [study.com]
- 6. byjus.com [byjus.com]
- 7. Glycerol - Wikipedia [en.wikipedia.org]
- 8. aakash.ac.in [aakash.ac.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycerol: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026511#glycerol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com